2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, fused with a phenyl group and substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the pyridazinone core: The 1,2,4-oxadiazole intermediate is then coupled with a pyridazinone derivative through a nucleophilic substitution reaction.
Introduction of the phenyl group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound is of interest for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one: This compound differs by the position of the chlorine atom on the phenyl ring, which can affect its chemical and biological properties.
2-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one: The substitution of chlorine with bromine can lead to differences in reactivity and biological activity.
2-((3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one: The presence of a methyl group instead of a halogen can significantly alter the compound’s properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-15-8-4-7-14(11-15)19-21-17(26-23-19)12-24-18(25)10-9-16(22-24)13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSZPRMVFFGTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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